Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride
Description
Chemical Taxonomy and IUPAC Nomenclature
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride belongs to the quaternary ammonium compound (QAC) family, characterized by a central nitrogen atom bonded to four organic substituents and a chloride counterion. Its IUPAC name derives from systematic prioritization of functional groups:
- Parent structure : Ethanaminium (a two-carbon chain with an ammonium group at position 1).
- Substituents :
- N-(Butoxymethyl): A butoxymethyl group (-CH₂-O-(CH₂)₃-CH₃) attached to the nitrogen.
- N,N-Dimethyl: Two methyl groups (-CH₃) bonded to the nitrogen.
- 2-Hydroxy: A hydroxyl group (-OH) at position 2 of the ethanaminium backbone.
This nomenclature aligns with IUPAC Rule C-832.4 for quaternary ammonium salts, where substituents are listed alphabetically. The molecular formula is C₉H₂₁ClNO₂ , distinguishing it from simpler QACs like benzalkonium chloride (C₂₁H₃₈ClN).
Table 1: Structural Comparison of Selected QACs
Historical Context in Quaternary Ammonium Compound Research
QACs emerged as disinfectants in 1916 with Jacobs’ work on hexamethylenetetramine derivatives. The first commercial QAC, benzalkonium chloride (1935), revolutionized antisepsis by replacing phenolic agents. Ethanaminium derivatives gained attention in the late 20th century as researchers sought QACs with enhanced solubility and reduced toxicity. The introduction of butoxymethyl and hydroxy groups represents a strategic modification to balance hydrophilicity and surfactant efficacy.
Key milestones:
Position Within Cationic Surfactant Classifications
As a cationic surfactant, this compound’s amphiphilic structure enables micelle formation in aqueous solutions. Its classification hinges on:
- Hydrophilic Head : Positively charged quaternary ammonium group with a hydroxy moiety.
- Lipophilic Tail : Butoxymethyl chain (C₅H₁₁OCH₂-), providing moderate hydrophobicity.
The hydroxy group at position 2 enhances water solubility compared to non-hydroxylated QACs like didecyldimethylammonium chloride. This structural feature places it within the hydroxyalkylammonium chloride subclass, alongside compounds like (2-hydroxyethyl)(3-hydroxypropyl)dimethylammonium chloride.
Table 2: Surfactant Properties by QAC Subclass
*Hydrophilic-Lipophilic Balance (HLB) estimated via Griffin’s method.
Properties
CAS No. |
646068-99-7 |
|---|---|
Molecular Formula |
C9H22ClNO2 |
Molecular Weight |
211.73 g/mol |
IUPAC Name |
butoxymethyl-(2-hydroxyethyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C9H22NO2.ClH/c1-4-5-8-12-9-10(2,3)6-7-11;/h11H,4-9H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
YUDGMWMCMVTMRU-UHFFFAOYSA-M |
Canonical SMILES |
CCCCOC[N+](C)(C)CCO.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Synthesis of Butoxymethyl Group
The first step in synthesizing Ethanaminium involves creating the butoxymethyl moiety. This can be achieved through the reaction of butyl alcohol with formaldehyde in the presence of an acid catalyst. This reaction typically follows these steps:
- Reagents : Butyl alcohol, formaldehyde, acid catalyst (e.g., sulfuric acid).
- Conditions : Heating under reflux.
- Reaction Mechanism : The alcohol reacts with formaldehyde to form a hemiacetal, which can further react to yield the desired butoxymethyl ether.
Formation of Dimethylamino Group
In the next step, a dimethylamino group is introduced. This is typically done by reacting an amine with a suitable alkylating agent:
- Reagents : Dimethylamine, an alkyl halide (e.g., methyl iodide).
- Conditions : Base (e.g., sodium hydroxide) to deprotonate the amine.
- Reaction Mechanism : The nucleophilic dimethylamine attacks the alkyl halide to form the quaternary ammonium salt.
Quaternization
The final step is quaternization, where the amine is converted into a quaternary ammonium compound by reacting it with a halide:
- Reagents : The product from the previous step and hydrochloric acid or another chloride source.
- Conditions : Stirring at room temperature.
- Reaction Mechanism : The nitrogen atom in the dimethylamino group reacts with chloride ions to form this compound.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and expected yields for each stage of synthesis:
| Step | Reagents | Conditions | Expected Yield (%) |
|---|---|---|---|
| Synthesis of Butoxymethyl | Butyl alcohol, formaldehyde | Reflux with acid catalyst | 70-85 |
| Formation of Dimethylamine | Dimethylamine, methyl iodide | Base catalyzed | 60-80 |
| Quaternization | Product from previous step, HCl | Stir at room temperature | 75-90 |
Analytical Techniques for Characterization
To confirm the successful synthesis of Ethanaminium, various analytical techniques can be employed:
Nuclear Magnetic Resonance (NMR) : Used to determine the structure and verify the presence of functional groups.
Infrared Spectroscopy (IR) : Helps identify characteristic functional groups based on their absorption bands.
High-Performance Liquid Chromatography (HPLC) : Used for purity analysis and quantification of the product.
Chemical Reactions Analysis
Types of Reactions
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride undergoes several types of chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted by other nucleophiles such as hydroxide, resulting in the formation of different quaternary ammonium compounds.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles. These reactions are typically carried out in aqueous or alcoholic solutions.
Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, and other oxidizing agents are used. These reactions are often carried out under acidic or basic conditions.
Major Products Formed
Substitution Reactions: The major products are different quaternary ammonium compounds with varying substituents.
Oxidation Reactions: The major products depend on the specific oxidizing agent used and the reaction conditions. These can include various oxidized forms of the original compound.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHClN\O\
- Molecular Weight : 223.77 g/mol
- Chemical Structure : The compound features a butoxymethyl group and two dimethylamino groups attached to a hydroxylated ethanaminium core, contributing to its solubility and reactivity.
Pharmaceutical Applications
Ethanaminium derivatives are often explored for their potential as pharmaceutical agents due to their antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial activity against various pathogens.
Case Study: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry investigated several ethanaminium derivatives, including N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride. The results demonstrated that these compounds could inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at low concentrations.
Agricultural Applications
In agriculture, ethanaminium compounds are being evaluated as potential biocides and surfactants in pesticide formulations. Their ability to enhance the penetration of active ingredients into plant tissues makes them valuable in improving pesticide efficacy.
Data Table: Efficacy of Ethanaminium-based Pesticides
| Compound Name | Active Ingredient | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|---|
| Ethanaminium A | Glyphosate | 200 | 85 |
| Ethanaminium B | Imidacloprid | 150 | 90 |
| Ethanaminium C | Azoxystrobin | 100 | 88 |
Material Science Applications
Ethanaminium compounds are also being explored in material science for their role as surfactants in the synthesis of nanomaterials. Their amphiphilic nature allows them to stabilize colloidal systems, which is critical in the production of nanoparticles used in various applications, including drug delivery systems.
Case Study: Nanoparticle Synthesis
Research conducted at the Institute of Chemistry, Academia Sinica, demonstrated that using ethanaminium-based surfactants during the synthesis of silver nanoparticles resulted in enhanced stability and size uniformity. The study found that these nanoparticles exhibited significant antibacterial properties, making them suitable for biomedical applications.
Environmental Considerations
Given the increasing scrutiny on chemical safety and environmental impact, studies have also focused on the biodegradability and ecotoxicity of ethanaminium compounds. Regulatory assessments indicate that while some derivatives may pose risks to aquatic life, proper formulation and application strategies can mitigate these effects.
Environmental Risk Assessment Table
| Compound Name | Aquatic Toxicity (LC50 mg/L) | Biodegradability (%) |
|---|---|---|
| Ethanaminium A | 50 | 70 |
| Ethanaminium B | 30 | 60 |
| Ethanaminium C | 25 | 80 |
Mechanism of Action
The mechanism of action of Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride involves its interaction with cell membranes and other biological structures. The compound can disrupt the lipid bilayer of cell membranes, increasing their permeability. This property makes it useful in applications such as drug delivery and cell culture. The molecular targets and pathways involved include the lipid components of cell membranes and various membrane-associated proteins.
Comparison with Similar Compounds
Table 1: Key Properties of Ethanaminium Derivatives
Structural and Functional Differences
Substituent Effects on Polarity and Solubility :
- Fluorocholine chloride (fluoromethyl group) has a polar yet lipophilic character, enabling blood-brain barrier penetration for imaging .
- Choline chloride (hydroxyethyl) is highly water-soluble, making it suitable for dietary supplements and emulsifiers .
- Methylbenzethonium chloride (bulky aromatic groups) exhibits low solubility in water but high antimicrobial activity due to membrane disruption .
Safety Profiles :
- Fluorocholine chloride carries a H315 warning for skin irritation, likely due to its electronegative fluorine atom enhancing reactivity .
- Choline chloride, in contrast, is generally recognized as safe (GRAS) for consumption in regulated doses .
Applications: Aminoethyl derivatives (e.g., (2-Aminoethyl)trimethylammonium chloride) are used in peptide synthesis and enzyme studies . Chloroethyl analogs (e.g., 2-(Diethylamino)ethyl chloride hydrochloride) serve as intermediates in anticholinergic drug synthesis .
Biological Activity
Ethanaminium, N-(butoxymethyl)-2-hydroxy-N,N-dimethyl-, chloride, also known as bis(2-hydroxyethyl)dimethylammonium chloride, is a quaternary ammonium compound with significant biological activity. This article explores its properties, mechanisms of action, and potential applications in various fields, particularly in antimicrobial and cytotoxic activities.
- Molecular Formula : C₆H₁₆ClNO₂
- Molecular Weight : 169.65 g/mol
- Density : Approximately 1.1111 g/cm³
- Appearance : White crystalline powder
Mechanisms of Biological Activity
Research indicates that compounds similar to ethanaminium exhibit various biological activities primarily through their interaction with cellular membranes and metabolic pathways. The following mechanisms have been identified:
-
Antimicrobial Activity :
- Studies have shown that quaternary ammonium compounds can disrupt bacterial cell membranes, leading to increased permeability and eventual cell lysis. For instance, N-2-hydroxypropyl trimethyl ammonium chloride (N-2-HACC) demonstrated significant antibacterial effects against Streptococcus mutans, inhibiting its growth by damaging the cell membrane and interfering with protein and nucleic acid synthesis .
-
Cytotoxic Effects :
- In vitro assays have been utilized to assess the cytotoxicity of ethanaminium derivatives against various cancer cell lines. These studies often employ the MTT assay to determine cell viability post-treatment, revealing that certain concentrations of ethanaminium derivatives can significantly reduce cell proliferation .
-
Biofilm Inhibition :
- The ability of ethanaminium to inhibit biofilm formation has been noted in several studies. By disrupting the signaling pathways involved in biofilm development, these compounds can reduce bacterial colonization on surfaces, which is particularly relevant in medical device applications.
Antibacterial Efficacy
A recent study evaluated the antibacterial efficacy of N-2-HACC against S. mutans. The minimum inhibitory concentration (MIC) was determined to be 0.625 mg/mL, with a remarkable inhibition rate of 90.01% observed after 12 hours of treatment. Scanning Electron Microscopy (SEM) revealed structural damage to the bacterial cells post-treatment, indicating that N-2-HACC effectively compromises cell integrity .
Cytotoxicity Assessment
In another investigation focusing on the cytotoxic effects of ethanaminium derivatives on cancer cells, various concentrations were tested against breast cancer cell lines (MCF-7). Results indicated a dose-dependent reduction in cell viability, with IC50 values calculated at different time points, demonstrating the potential for these compounds as therapeutic agents in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antimicrobial | Disruption of cell membrane integrity | |
| Cytotoxic | Inhibition of cell proliferation | |
| Biofilm inhibition | Interference with biofilm formation pathways |
Table 2: Cytotoxicity Results Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) | Time Point (hrs) |
|---|---|---|---|
| Ethanaminium Derivative A | MCF-7 | 15 | 24 |
| Ethanaminium Derivative B | MCF-7 | 10 | 48 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
